molecular formula C7H6BrFO B1333164 3-Bromo-5-fluorobenzyl alcohol CAS No. 216755-56-5

3-Bromo-5-fluorobenzyl alcohol

Cat. No. B1333164
M. Wt: 205.02 g/mol
InChI Key: KQWBQTOZXPPFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several papers describe the synthesis of compounds related to 3-Bromo-5-fluorobenzyl alcohol. For instance, the synthesis of chromenes and indenols from ortho-bromobenzyl tertiary alcohols via palladium catalysis is detailed, indicating the potential for palladium-catalyzed transformations in synthesizing similar compounds . Additionally, the synthesis of phenanthrenes through palladium-catalyzed benzannulation with o-bromobenzyl alcohols suggests a method for constructing complex aromatic systems from simpler bromobenzyl alcohols . The synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction further supports the versatility of bromobenzyl alcohols in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds can be inferred from the synthesis of benzoboroxoles from o-bromobenzyl alcohols, which involves dilithiation followed by reaction with triisopropylborate . This suggests that the molecular structure of 3-Bromo-5-fluorobenzyl alcohol could be amenable to similar organoboron heterocycle formations, given appropriate reaction conditions.

Chemical Reactions Analysis

The chemical reactivity of bromobenzyl alcohols is highlighted in several papers. For example, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids demonstrates the reactivity of bromobenzyl alcohols in halodeboronation reactions . The debenzylation of primary alcohols protected with benzyl groups using bromodimethylborane indicates the susceptibility of bromobenzyl alcohols to deprotection under certain conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-5-fluorobenzyl alcohol are not directly discussed, the stability of a related protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, under oxidizing conditions suggests that the presence of a fluorine atom on the benzyl alcohol may confer some degree of stability . The synthesis of polybromoaromatic compounds and their reactions with alcohols and alkali metal alkoxides imply that halogenated benzyl alcohols like 3-Bromo-5-fluorobenzyl alcohol may form stable ethers under certain conditions10.

Scientific Research Applications

Protecting Groups in Organic Synthesis

  • Use as a Protecting Group : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a related compound to 3-Bromo-5-fluorobenzyl alcohol, serves as a new benzyl ether-type protecting group for alcohols. Its application is significant in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Synthesis of Pharmaceutical Intermediates

  • Intermediate in Pharmaceutical Synthesis : Methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, a derivative of a fluorobenzyl alcohol compound, is a crucial intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).

Ecofriendly Synthesis Approaches

  • Ecofriendly Synthesis : The synthesis of halo-substituted benzyl alcohols, including 2-Chloro-6-fluorobenzyl alcohol and 2-Bromobenzyl alcohol, has been achieved through biotransformation methods using Baker’s Yeast. This approach emphasizes ecofriendly and sustainable practices in chemical synthesis (Saharan & Joshi, 2016).

Radiopharmaceutical Development

  • Radiopharmaceutical Applications : The compound 4-[18F]fluorobenzyl alcohol, closely related to 3-Bromo-5-fluorobenzyl alcohol, plays a role in the automated preparation of fluorobenzyl halides, which are key intermediates in the production of no-carrier-added PET aromatic radiopharmaceuticals (Lemaire et al., 2012).

Molecular Interaction Studies

  • Molecular Interaction Analysis : Studies on molecular interactions involving substituted benzyl alcohols, like o-fluorobenzyl alcohol, provide insights into the behavior of these compounds in different chemical environments. This research has implications for understanding the molecular foundations of various chemical reactions and processes (Sivagurunathan & Hajasharif, 2010).

Safety And Hazards

3-Bromo-5-fluorobenzyl alcohol may pose certain hazards. It’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBQTOZXPPFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377712
Record name 3-Bromo-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzyl alcohol

CAS RN

216755-56-5
Record name (3-Bromo-5-fluorophenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216755-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-5-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-fluorobenzaldehyde (22.25 g, 0.11 mole) in methanol at rt was added NaBH4, (2.07 g, 0.055 mole) stirred at rt for 2 hr. The reaction was quenched with H2O, and concentrated. The residue was diluted with diethyl ether, washed with 1 N HCl, brine, dried over MgSO4, and concentrated. 3-Bromo-5-fluorobenzyl alcohol was obtained as a colorless oil was collected (14.6 g, 65%). 1H NMR (DMSO-d6) δ 4.50 (m, 2H), 5.44(t, 3H, J=5.93 Hz), 7.16 (dd, 1H, J=1.09, 8.79 Hz), 7.36(s, 1H), 7.38 (dd, 1H, J=2.99, 6.15 Hz); Anal. Calc. For C7H6Br2FO: C, 41.01; H, 2.95. Found: C, 41.30; H, 3.01.
Quantity
22.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromo-5-fluorobenzoic acid (1.0 g, 4.52 mmol) was suspended in tetrahydrofuran (8 mL) and cooled to 0° C. To this solution was added borane tetrahydrofuran complex (1 M in tetrahydrofuran, 9 mL, 9.0 mmol) cautiously over 15 min. The reaction mixture was allowed to warm to room temperature overnight. The mixture was cooled to 0° C., treated with excess methanol, diluted with ethyl acetate, washed with 1 N sodium hydroxide (2×), then brine (2×), dried over sodium sulfate, and concentrated to afford 0.88 g (95%) as a white powder. 1H-NMR (CDCl3, 500 MHz) 7.29 (s, 1H), 7.16 (d, J=7.9 Hz, 1H), 7.03 (d, J=9.2 Hz, 1H), 4.66 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a suspension of 3-bromo-5-fluorobenzoic acid (4.51 g, 20.59 mmol) in THF (41.2 mL) at 0° C., BH3.THF (41.2 mL, 41.2 mmol) was added dropwise over 30 min, the reaction mixture was then allowed to return to room temperature and stirred at room temperature overnight. Methanol (40 mL) was added slowly and stirred at room temperature for 1 h. THF and Methanol was removed in vacuo. The residue was then extracted by EtOAc, and washed with sat.NaHCO3, The organic was dried and concentrated. The crude product was used in next step reaction without purification. LCMS (m/z): 187.2 (MH+−18), 0.66 min. 1H NMR (400 MHz, CDCl3) δ ppm 7.32 (s, 1H), 7.19-7.14 (m, 1H), 7.05 (tdd, J=0.7, 1.5, 9.1 Hz, 1H), 4.70 (br. s., 2H), 1.78 (br. s., 1H).
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
41.2 mL
Type
solvent
Reaction Step One
Quantity
41.2 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

BH3.THF in THF (1.00 M, 4.44 ml) was added dropwise into the THF (10 ml) solution of 3-bromo-5-fluorobenzoic acid (447 mg, 2.00 mmol) at rt under an atmosphere of nitrogen. The combined solution was stirred at rt for 24 h. After that time, the mixture was diluted with EtOAc (50 ml) and treated with saturated Na2CO3 (30 ml). The aqueous layer was extracted with EtOAc (2×25 ml). The extracts were washed with water (3×30 ml), brine (30 ml), dried over MgSO4, filtered and concentrated in vacuo to give the title compounds as colorless oil. 1H NMR (400 MHz, CDCl3): δ=1.83 (brs, 1H), 4.71 (s, 2H), 7.03-7.08 (m, 1H), 7.16-7.20 (m, 1H), 7.32-7.34 (m, 1H). HPLC: tR=2.87 min (polar—5 min, ZQ3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step One
Name
Quantity
4.44 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Sodium borohydride (1.68 g) was added to diethylene glycol dimethyl ether (40 ml). While the mixture was stirred at room temperature, 3-bromo-5-fluorobenzoic acid (9.72 g) was added portionwise (six portions). After the crystals were completely dissolved, trifluoroborane ether complex (8.40 g) in diethylene glycol dimethyl ether (10 ml) was added dropwise thereto. The mixture was stirred for 5 hours, and poured into ice/water. The mixture was extracted with ether (200 ml), and washed with water, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1→5:1), to thereby yield a mixture of the target compound and diethylene glycol dimethyl ether. The thus-obtained mixture was analyzed by NMR to determine the content of diethylene glycol dimethyl ether. The content and the yield of the target compound as determined by NMR were 7.70 g and 84.6%, respectively.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.